molecular formula C4H6Cl2O2 B6589793 1-chloropropan-2-yl carbonochloridate CAS No. 817-80-1

1-chloropropan-2-yl carbonochloridate

Cat. No.: B6589793
CAS No.: 817-80-1
M. Wt: 157
InChI Key:
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Description

1-chloropropan-2-yl carbonochloridate is a chloroformate derivative commonly used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. This compound is often utilized as a reagent for introducing the chloroformate functional group in various chemical reactions.

Preparation Methods

1-chloropropan-2-yl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with phosgene under controlled conditions. The reaction typically requires a solvent such as chloroform and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain a high-purity product.

Chemical Reactions Analysis

1-chloropropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloropropan-2-ol and carbon dioxide.

    Reduction: It can be reduced to form 1-chloropropan-2-ol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine, solvents like dichloromethane or chloroform, and temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific nucleophile or reducing agent used.

Scientific Research Applications

1-chloropropan-2-yl carbonochloridate has several scientific research applications:

    Biology: It can be used in the modification of biomolecules, such as the protection of hydroxyl and amino groups in peptides and proteins.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloropropan-2-yl carbonochloridate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the presence of an amine, it forms a carbamate through nucleophilic substitution.

Comparison with Similar Compounds

1-chloropropan-2-yl carbonochloridate can be compared with other chloroformate derivatives such as:

    Propargyloxycarbonyl chloride: Similar in reactivity but used for different synthetic applications.

    Methyl chloroformate: Less reactive and used in different types of organic synthesis.

    Ethyl chloroformate: Similar in reactivity but with different physical properties and applications.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.

Properties

CAS No.

817-80-1

Molecular Formula

C4H6Cl2O2

Molecular Weight

157

Purity

95

Origin of Product

United States

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